
5-Hexadécanoylaminofluorescéine
Vue d'ensemble
Description
5-Hexadecanoylaminofluorescein is a fluorescent dye that belongs to the class of organic compounds known as xanthenes. These compounds are characterized by a xanthene moiety, which consists of two benzene rings joined by a pyran ring. 5-Hexadecanoylaminofluorescein is particularly noted for its lipophilic and pH-sensitive properties, making it useful in various scientific applications .
Applications De Recherche Scientifique
5-Hexadecanoylaminofluorescein has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: The compound is employed in cell staining and imaging due to its fluorescent properties.
Medicine: In medical research, it is used for visualizing proteins in gel electrophoresis and studying cellular processes.
Analyse Biochimique
Biochemical Properties
5-Hexadecanoylaminofluorescein interacts with the lipid portion of cell membranes . The C16 alkyl chain of the compound binds to membranes, positioning the fluorophore at the aqueous interface and the alkyl tail within the lipid interior . This interaction allows 5-Hexadecanoylaminofluorescein to be used as a probe for monitoring surface pH by two-wavelength micro-spectrofluorometry .
Cellular Effects
The cellular effects of 5-Hexadecanoylaminofluorescein are primarily related to its ability to label plasma membranes . By binding to the lipid portion of cell membranes, it can be used to visualize proteins in 1-D and 2-D SDS-PAGE gels
Molecular Mechanism
The molecular mechanism of 5-Hexadecanoylaminofluorescein involves its interaction with cell membranes. The compound’s C16 alkyl chain binds to the lipid portion of the membrane, positioning the fluorophore at the aqueous interface
Transport and Distribution
5-Hexadecanoylaminofluorescein is thought to be transported and distributed within cells and tissues via its interaction with the lipid portion of cell membranes
Subcellular Localization
The subcellular localization of 5-Hexadecanoylaminofluorescein is related to its ability to bind to the lipid portion of cell membranes . This allows the compound to label plasma membranes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecanoylaminofluorescein typically involves the reaction of fluorescein with hexadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of fluorescein and the acyl chloride group of hexadecanoyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 5-Hexadecanoylaminofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexadecanoylaminofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Mécanisme D'action
The mechanism of action of 5-Hexadecanoylaminofluorescein involves its ability to bind to membranes with its fluorophore at the aqueous interface and the alkyl tail protruding into the lipid interior. This binding allows the compound to act as a fluorescent probe, emitting green fluorescence when excited by light at a specific wavelength. The fluorescence intensity can be used to monitor various biological and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carboxyfluorescein: Another fluorescent dye used for similar applications but with different solubility and binding properties.
Fluorescein Isothiocyanate: Used for labeling proteins and other biomolecules, but with a different reactive group.
Rhodamine B: A fluorescent dye with different spectral properties and applications.
Uniqueness
5-Hexadecanoylaminofluorescein is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes more effectively. This property makes it particularly useful for studying membrane dynamics and interactions .
Propriétés
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(40)37-25-16-19-29-28(22-25)35(41)43-36(29)30-20-17-26(38)23-32(30)42-33-24-27(39)18-21-31(33)36/h16-24,38-39H,2-15H2,1H3,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSRVJGBAIRGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993787 | |
| Record name | N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73024-80-3 | |
| Record name | N-(3′,6′-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)hexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73024-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Hexadecanoyl)aminofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Hexadecanoylaminofluorescein (HAF) interact with cells, and what are the downstream effects observed?
A1: 5-Hexadecanoylaminofluorescein (HAF) is a pH-sensitive fluorophore commonly used to monitor pH changes in biological systems. While initially thought to primarily stain the extracellular surface of cells, research has revealed that HAF can accumulate intracellularly, particularly in mitochondria [, , ]. This intracellular accumulation allows researchers to monitor pH dynamics within specific cellular compartments, such as observing the intracellular acidification upon glutamate stimulation in catfish horizontal cells [].
Q2: Beyond retinal studies, how else has HAF been utilized in research?
A3: 5-Hexadecanoylaminofluorescein has also shown promise in drug delivery research. One study demonstrated the potential of lysozyme-dextran nanogels (LDNG) as drug carriers, utilizing HAF as a mock drug []. HAF's fluorescent properties allowed researchers to track the uptake and intracellular release of HAF from LDNG in human umbilical vein endothelial cells (HUVEC) and phorbol 12-myristate 13-acetate (PMA)-stimulated THP-1 cells, demonstrating the potential of LDNG for targeted drug delivery [].
Q3: Are there any concerns regarding the stability or compatibility of HAF in different experimental settings?
A5: The provided research highlights the importance of optimizing HAF staining conditions for accurate experimental outcomes. One study observed that HAF staining conditions significantly impacted its localization, with some protocols leading to intracellular accumulation rather than exclusive membrane association []. This emphasizes the need for careful optimization and validation of staining protocols depending on the specific experimental goals and cell types being studied.
Q4: What analytical techniques are used to study and characterize HAF in biological samples?
A6: The research papers predominantly utilized fluorescence microscopy and confocal microscopy to visualize and analyze HAF distribution and fluorescence intensity changes in response to experimental conditions [, , , ]. These techniques leverage HAF's pH-sensitive fluorescence properties, allowing researchers to monitor pH dynamics in real-time within cellular compartments. Further, flow cytometry was also employed to quantify cellular uptake of HAF-loaded nanogels [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


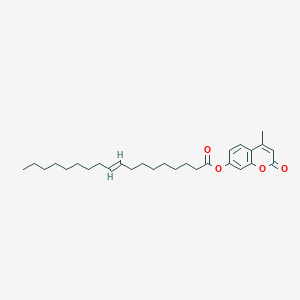
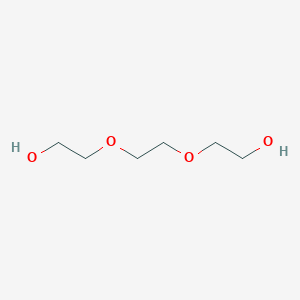
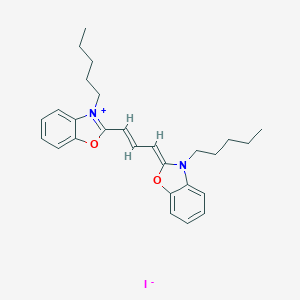
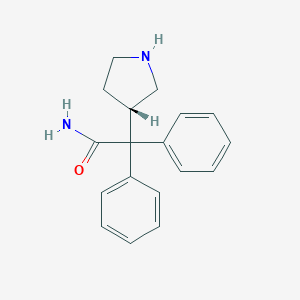
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
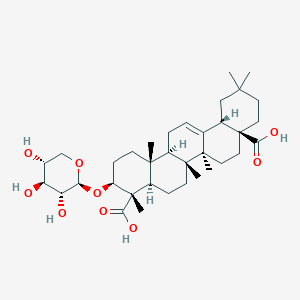
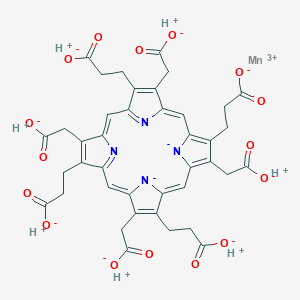
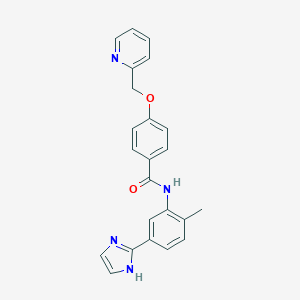
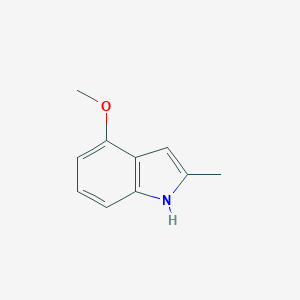
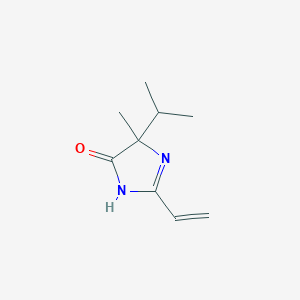
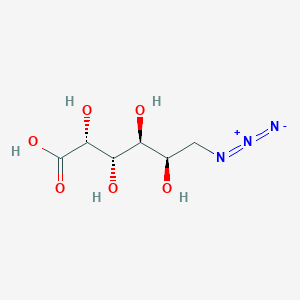

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

